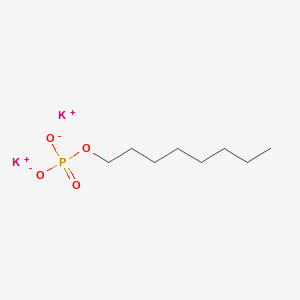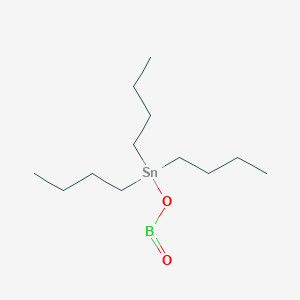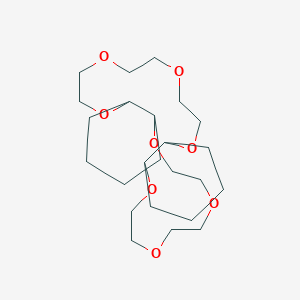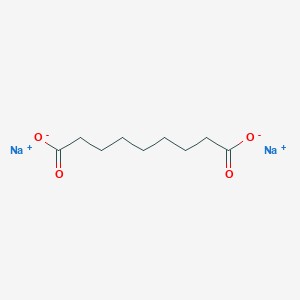
Glycyl-D-aspartic acid
Vue d'ensemble
Description
Glycyl-D-aspartic acid is a dipeptide composed of glycine and D-aspartic acid. It is a synthetic compound that has garnered significant interest in various fields due to its unique properties and potential applications. This compound is known for its role in biochemical research, particularly in studies related to peptide interactions and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycyl-D-aspartic acid can be synthesized through several methods. One common approach involves the coupling of glycine and D-aspartic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-D-aspartic acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with ninhydrin in the presence of cationic gemini surfactants, leading to the formation of Ruhemann’s purple.
Acid-Base Reactions: The compound exhibits protolytic equilibria in aqueous solutions, with stepwise dissociation constants determined through potentiometric titration.
Common Reagents and Conditions:
Condensation Reactions: Ninhydrin, cationic gemini surfactants, organic solvents, and specific pH conditions (e.g., pH 5.0) are commonly used.
Acid-Base Reactions: Potassium nitrate as a background electrolyte, and controlled ionic strengths and temperatures.
Major Products:
Condensation Reactions: The major product is Ruhemann’s purple, a chromophore used in biochemical assays.
Acid-Base Reactions: The dissociation products include various ionic species of this compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of glycyl-D-aspartic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Glycyl-D-aspartic acid can be compared with other similar dipeptides:
Glycyl-L-aspartic Acid: Similar in structure but differs in the stereochemistry of the aspartic acid residue.
Glycyl-Arginine: Another dipeptide with antimicrobial and anticancer properties, but with different molecular targets and mechanisms of action.
Lysyl-Aspartic Acid: Exhibits similar biofilm inhibition properties but with varying degrees of effectiveness.
Propriétés
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPDJAQCXWPTF-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)






